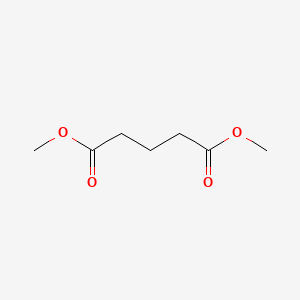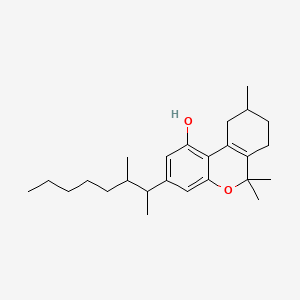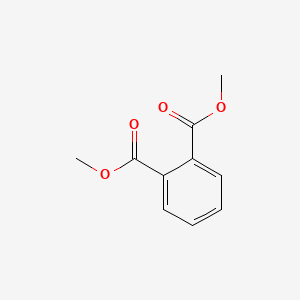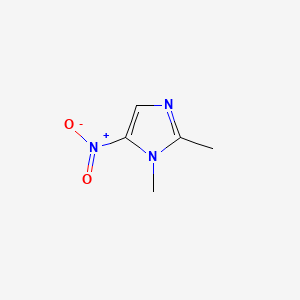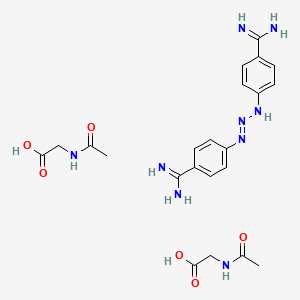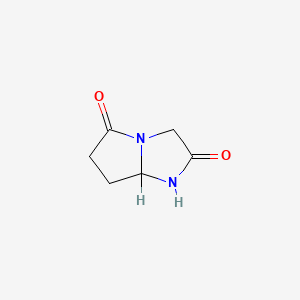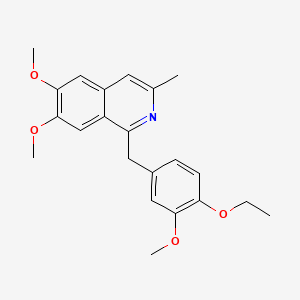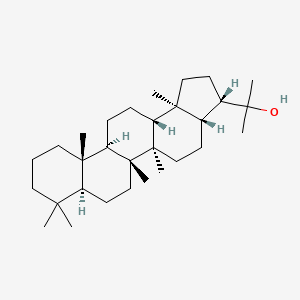
Diplopterol
Descripción general
Descripción
Diplopterol is a triterpenoid molecule commonly produced by bacteria, ferns, and a few protozoans . It is a member of the hopanoid family and is synthesized from the triterpenoid precursor squalene . It is believed that hopanoids serve a similar function in bacteria as sterols do in eukaryotes, which involves modulating membrane fluidity .
Synthesis Analysis
Diplopterol is a biosyntheside from squalene in a cell-free system for Acetobacter pasteurianum . It is a hopanoid that can function as a substitute for sterols . More details about its synthesis can be found in the paper "Hopanoid lipids: from membranes to plant–bacteria interactions" .Molecular Structure Analysis
The molecular formula of Diplopterol is C30H52O . Its average mass is 428.733 Da and its monoisotopic mass is 428.401825 Da . It has 9 defined stereocentres .Chemical Reactions Analysis
While there is limited information available on the specific chemical reactions involving Diplopterol, it is known that hopanoids, which include Diplopterol, are involved in modulating membrane fluidity in bacteria . This is similar to the role of sterols in eukaryotes .Aplicaciones Científicas De Investigación
Membrane Properties and Behavior
- Diplopterol in Bacterial Membranes : Diplopterol, a pentacyclic molecule found in some bacteria's membranes, has been studied for its sterol-like properties. It forms monolayers at the air-water interface similar to sterols and exhibits interfacial behavior comparable to cholesterol, ergosterol, and stigmasterol. This indicates that diplopterol may modulate bacterial membrane properties akin to how sterols function in eukaryotes (Mangiarotti et al., 2019).
Biological Function and Growth Support
- Growth Support in Mycoplasma : Diplopterol has been observed to support the growth of Mycoplasma mycoides, suggesting its potential to fulfill sterol functions in these organisms' membranes. When adapted cultures were exposed to diplopterol, a noticeable enhancement in growth rate was observed, demonstrating its biological significance in certain microbial environments (Kannenberg & Poralla, 1982).
Biochemical Interactions and Analyses
- Hopanoid Analysis in Environmental Samples : Research has been conducted on hopanoids, including diplopterol, to understand their sources and biological functions. New approaches in obtaining purified and synthetic standards for hopanoids like diplopterol have been developed, enhancing the ability to conduct quantitative analyses and comparisons in both laboratory and environmental samples (Wu et al., 2015).
Membrane Organization and Dynamics
- Effect on Membrane Dynamics and Permeability : Studies have shown that diplopterol influences membrane organization and dynamics. It induces phase segregation, increases lipid compaction, and decreases permeability while retaining fluidity and compressibility in model membranes. Exposure to diplopterol also affects the permeability and antibiotic resistance of certain bacteria, suggesting its role in bacterial adaptability and survival (Mangiarotti et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJBOAVCVAVRGR-UDCAXGDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169206 | |
| Record name | Diplopterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diplopterol | |
CAS RN |
1721-59-1 | |
| Record name | Diplopterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diplopterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diplopterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



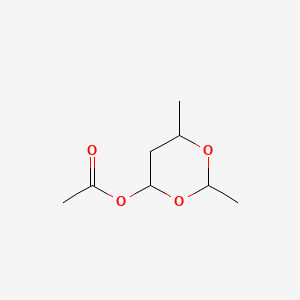
![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)


